Fluprostenol isopropyl ester
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Overview
Description
Fluprostenol isopropyl ester is a synthetic analog of prostaglandin F2α, commonly used in ophthalmic solutions to manage conditions like open-angle glaucoma and ocular hypertension. This compound is a prodrug, which means it is converted into its active form, fluprostenol, by esterase activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluprostenol isopropyl ester involves the esterification of fluprostenol with isopropanol. The reaction typically requires an acid catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified using techniques like recrystallization or chromatography .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form fluprostenol, especially in the presence of esterases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl groups and double bonds in its structure.
Common Reagents and Conditions:
Hydrolysis: Esterases or acidic/basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Fluprostenol.
Oxidation and Reduction: Various oxidized or reduced derivatives of fluprostenol.
Scientific Research Applications
Fluprostenol isopropyl ester is extensively used in scientific research due to its role as a potent FP prostanoid receptor agonist. Its applications include:
Chemistry: Studying the synthesis and reactivity of prostaglandin analogs.
Biology: Investigating the biological pathways involving prostaglandin receptors.
Medicine: Developing treatments for glaucoma and ocular hypertension.
Mechanism of Action
Fluprostenol isopropyl ester acts as a prodrug, which is hydrolyzed to fluprostenol in vivo. Fluprostenol then binds to and activates FP prostanoid receptors, leading to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This mechanism is crucial for its effectiveness in treating glaucoma and ocular hypertension.
Comparison with Similar Compounds
- Travoprost
- Bimatoprost
- Latanoprost
- Tafluprost
Comparison: Fluprostenol isopropyl ester is unique due to its specific structure and high potency as an FP prostanoid receptor agonist. Compared to other similar compounds, it has a distinct trifluoromethylphenoxy group, which enhances its receptor binding affinity and therapeutic efficacy .
Properties
Molecular Formula |
C26H35F3O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+ |
InChI Key |
MKPLKVHSHYCHOC-AGOVQIDJSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
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